molecular formula C10H9NO B1212852 4-Methylquinolin-2-ol CAS No. 607-66-9

4-Methylquinolin-2-ol

Cat. No. B1212852
CAS RN: 607-66-9
M. Wt: 159.18 g/mol
InChI Key: APLVPBUBDFWWAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylquinolin-2-ol and related compounds has been explored through various methods. One approach involves a one-pot synthesis of 4-methylisoquinolines via a cascade Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization, yielding products in good yields (Tian et al., 2013). Additionally, vapour-phase synthesis over BEA* zeolites has been used to synthesize 4-Methylquinoline and 2-methylquinoline from acetaldehyde and aniline, with high yields obtained when using H-BEA* zeolite (Brosius et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-Methylquinolin-2-ol derivatives has been characterized in various studies. For instance, novel one-pot synthesis methods have been developed for related compounds, with their molecular structures confirmed by elemental analysis, NMR, LC/MS, and single crystal X-ray diffraction (Kovalenko et al., 2019).

Chemical Reactions and Properties

4-Methylquinolin-2-ol participates in numerous chemical reactions, yielding a variety of compounds. For example, protecting-group-free synthesis of 1-Phenylisoquinolin-4-ols has been achieved through intramolecular thermal cyclization, demonstrating the influence of substituents on reaction conditions and yields (Chen et al., 2017).

Physical Properties Analysis

The physical properties of 4-Methylquinolin-2-ol and its derivatives have been extensively studied. Research has focused on understanding the crystalline nature, optical absorption properties, and thermal behavior, contributing to insights into their stability and potential applications in materials science (Karthigha et al., 2016).

Chemical Properties Analysis

4-Methylquinolin-2-ol exhibits a range of chemical properties, including its behavior in electrochemical, spectrophotometric, and potentiometric studies. These properties are crucial for its applications in chemical synthesis and environmental science, as demonstrated by studies on its biodegradation and interaction with metal ions (El-Attar et al., 2012).

Scientific Research Applications

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Application Summary: 4-Methylquinolin-2-ol derivatives have been synthesized and studied for their antioxidant activity. The rate of the reaction between OH radicals and these derivatives is determined by a photometric method .
  • Methods of Application: The compounds were synthesized based on 6-amino-substituted quinoline . The antioxidant activity of these compounds was studied using the p-nitroso-N,N-dimethylaniline assay .
  • Results: The results showed that these quinoline derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of the compounds .

Fluorescence Probes

  • Scientific Field: Materials Science
  • Application Summary: Quinoline derivatives, including 4-Methylquinolin-2-ol, have been used as fluorescence probes .
  • Methods of Application: The photophysical properties of novel quinoline derivatives were studied using UV-Vis and steady-state fluorescence spectroscopies .
  • Results: The measurement of quantum yields provided valuable information concerning the potential application of these compounds as fluorescence probes .

Biosensor

  • Scientific Field: Biochemistry
  • Application Summary: 4-Methylquinolin-2-ol has been used as a biosensor in the detection of biomolecules such as insulin, glucose, and proteins.
  • Methods of Application: The specific methods of application are not detailed in the source.
  • Results: The specific results or outcomes are not detailed in the source.

Synthesis of Biologically and Pharmaceutically Active Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Quinoline and its analogues, including 4-Methylquinolin-2-ol, have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .
  • Methods of Application: Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
  • Results: The main part of this review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

Therapeutic Potential

  • Scientific Field: Pharmacology
  • Application Summary: Quinoline derivatives, including 4-Methylquinolin-2-ol, are utilized in various areas of medicine. They exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
  • Methods of Application: Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
  • Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

HPLC Column Separation

  • Scientific Field: Analytical Chemistry
  • Application Summary: 2-Methylquinolin-4-ol has been used in the separation process on Newcrom R1 HPLC column .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Antitumor Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain derivatives of 4-Methylquinolin-2-ol have shown significant antitumor activity. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated significant antitumor activity with IC 50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines, respectively .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Protein Data Bank

  • Scientific Field: Bioinformatics
  • Application Summary: 4-Methylquinolin-2-ol is listed in the Protein Data Bank Japan (PDBj), which maintains the single global PDB/BMRB/EMDB archives of macromolecular structures and provides integrated tools for searching & analyzing PDB data .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

4-Methylquinolin-2-ol may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation and may cause respiratory tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous effort to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future of 4-Methylquinolin-2-ol and similar compounds lies in their potential biological and pharmaceutical activities .

properties

IUPAC Name

4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVPBUBDFWWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976132
Record name 4-Methylquinolin-2-ol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinolin-2-ol

CAS RN

607-66-9, 84909-43-3
Record name 2-Hydroxy-4-methylquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylquinolin-2-ol
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Record name 4-Methyl-2-hydroxyquinoline
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Record name 2-Hydroxylepidine
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Record name 4-Methylquinolin-2-ol
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Record name 4-methylquinolin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Yalazan, B Tüzün, D Akkaya, B Barut… - Applied …, 2022 - Wiley Online Library
… Quinoline-fused Zn II (ZnPc p /ZnPc np ) and Mg II (MgPc p /MgPc np ) phthalocyanines with four 4-methylquinolin-2-ol (1) at non-peripheral or peripheral positions of the …
Number of citations: 9 onlinelibrary.wiley.com
MR Heiskell, MD Rudd, BB Penn… - Synthetic …, 2005 - Taylor & Francis
… Our choice of starting material was 4‐methylquinolin‐2‐ol (1), which we determined could be readily nitrated using a standard organic‐nitration method (concentrated sulfuric/nitric acids…
Number of citations: 3 www.tandfonline.com
D Výprachtický, F Mikeš, J Lokaj, V Pokorná… - Journal of …, 2015 - Elsevier
… Fluorophore I can exist in a keto form as 7-amino-4-methylquinolin-2(1H)-one or in enol form as the 7-amino-4-methylquinolin-2-ol. It was also pertinent to examine whether keto–enol …
Number of citations: 2 www.sciencedirect.com
LC March, WA Romanchick, GS Bajwa… - Journal of Medicinal …, 1973 - ACS Publications
7 CH2C6H „-m-Cl 35 124-126 EtOH c24h „n2oci C,, N, Cl 8 CH2C6H4-p-Cl 55 198-199 CHCl3-EtOH c24h „n2oci C, H, N 9 CH2C6H4-p-CH3 43 147-149 EtOH c25h22n2o C,, N 10 …
Number of citations: 35 pubs.acs.org
P Bai, X Lu, Y Liu, Y Lan, H Wang… - ACS Medicinal …, 2021 - ACS Publications
… Subsequently, the standard compound PB006 and precursor 5 were prepared by the coupling of the intermediates with 6-amino-4-methylquinolin-2-ol in dichloromethane in the …
Number of citations: 7 pubs.acs.org
F Jiang, A Guo, J Xu, H Wang, X Mo, Q You… - European Journal of …, 2017 - Elsevier
In order to discover novel Hsp90 inhibitors targeting the C-terminal ATP binding pocket, a novobiocin derivative based ROCS model was constructed for virtual screening. Compound …
Number of citations: 21 www.sciencedirect.com
MR Sonawane - 2015 - dspace.cuni.cz
1. Abstract The work reported in this thesis is divided into two parts. In the first part, the chemistry of N-silyloxy enamine is discussed. The introductory section contains a brief overview of …
Number of citations: 0 dspace.cuni.cz
JM Bubb, RM Williams, JL Wood, BR McNaughton… - 2012 - mountainscholar.org
… 6-methoxy-4-methylquinolin-2-ol (3.17)………………………………………140 Figure 8.4. 1H NMR of 6-methoxy-4-methylquinolin-2-ol (3.17)………………………...141 Figure 8.5. 2-chloro…
Number of citations: 0 mountainscholar.org
M Tian, S Ma, Y You, S Long, J Zhang, C Guo… - Journal of diabetes …, 2021 - hindawi.com
Objective. Gestational diabetes mellitus (GDM) is a common metabolic disorder with onset during pregnancy. However, the etiology and pathogenesis of GDM have not been fully …
Number of citations: 15 www.hindawi.com

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